molecular formula C9H9NO2 B1201878 1-Methyl-1H-indole-5,6-diol CAS No. 4821-00-5

1-Methyl-1H-indole-5,6-diol

Cat. No. B1201878
CAS RN: 4821-00-5
M. Wt: 163.17 g/mol
InChI Key: VXOSJAYSAUDUOR-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-5,6-diol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject for investigation. In

Scientific Research Applications

  • Oxidation Studies : The one-electron oxidation of hydroxylated and methoxylated indoles, including derivatives like 5,6-dihydroxyindole (DHI) and its N-methyl-substituted analogue (MeDHI), has been extensively studied. This research is crucial for understanding the chemical properties and reactions of these compounds (Al-Kazwini et al., 1990).

  • Synthetic Applications : Studies have been conducted on the regioselective dibromination of methyl indole-3-carboxylate, leading to the synthesis of various dibromoindole derivatives, including 5,6-dibromoindoles. This synthesis process is essential for producing natural and non-natural indole derivatives (Parsons et al., 2011).

  • Pharmacological Potential : Research into indole derivatives has identified potential therapeutic applications. For instance, a novel series of 3-(piperazinylmethyl) indole derivatives has been optimized, leading to the identification of a clinical candidate for the potential treatment of cognitive disorders (Nirogi et al., 2017).

  • Nucleophilic Reactivity : The nucleophilic reactivities of various indoles, including their interactions with different chemical groups, have been studied. This research aids in the understanding of the chemical behavior and potential applications of indole compounds (Lakhdar et al., 2006).

  • Membrane Interaction Studies : Indole derivatives have been examined for their ability to form stable vesicles, providing insights into the potential role of tryptophan as a membrane anchor in proteins. This research has implications for understanding protein-membrane interactions (Abel et al., 2000).

  • Synthesis of Indole Derivatives : Various synthesis methods for producing esters of indole derivatives have been developed. These methods are fundamental for the creation of new compounds with potential biological activities (Mahboobi & Bernauer, 1988).

  • Antimicrobial Applications : Novel indole derivatives have been synthesized and tested for their inhibitory activity against various bacterial strains, showcasing the potential of indole compounds in antimicrobial applications (Xing-l, 2014).

  • Structural Analysis : The synthesis and structural evaluation of various substituted indole and gramine derivatives have been carried out. This research contributes to the understanding of the molecular structure and potential applications of these compounds (Kukuljan et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 1-Methyl-1H-indole-5-carbaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “1-Methyl-1H-indole-5,6-diol” and similar compounds could involve further exploration of their biological activities. Indole derivatives are considered significant in natural products and drugs, and they play a crucial role in cell biology . Therefore, they could be potential targets for the development of new drugs against various diseases.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indole-5,6-diol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activities . The compound interacts with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, enhancing their activity and providing cellular protection against oxidative damage . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . Furthermore, this compound can inhibit the proliferation of microbial cells by disrupting their cell membranes and interfering with essential metabolic processes . These effects highlight the potential therapeutic applications of this compound in treating cancer and infectious diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to specific sites on enzymes, altering their conformation and activity . For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, enhancing the production of antioxidant proteins and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of strong oxidizing agents, leading to the formation of inactive byproducts . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, beyond which toxicity increases . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, this compound can enhance the production of ATP and reduce oxidative stress by modulating the activity of mitochondrial enzymes . In the nucleus, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes .

properties

IUPAC Name

1-methylindole-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOSJAYSAUDUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197464
Record name N-Methyl-5,6-dihydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4821-00-5
Record name N-Methyl-5,6-dihydroxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004821005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-5,6-dihydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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